Sigmoidin A Sigmoidin A Sigmoidin A is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3' and 4' and prenyl groups at positions 2' and 5'. Isolated from Erythrina sigmoidea, it exhibits anti-inflammatory and antioxidant activities. It has a role as a metabolite, an anti-inflammatory agent, a radical scavenger, an anti-obesity agent and an antibacterial agent. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-flavanone.
Sigmoidin A is a natural product found in Erythrina sigmoidea, Antiaris toxicaria, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 87746-48-3
VCID: VC21342317
InChI: InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1
SMILES: CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol

Sigmoidin A

CAS No.: 87746-48-3

Cat. No.: VC21342317

Molecular Formula: C25H28O6

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Sigmoidin A - 87746-48-3

CAS No. 87746-48-3
Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
IUPAC Name (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1
Standard InChI Key BVHLNRAYBCPKOY-NRFANRHFSA-N
Isomeric SMILES CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C
SMILES CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Canonical SMILES CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Chemical Structure and Properties

Sigmoidin A is classified as a tetrahydroxyflavanone with the molecular formula C25H28O6 and a molecular weight of 424.5 g/mol . Structurally, it is characterized as a (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3' and 4', with prenyl groups at positions 2' and 5' . The compound's full chemical name is 2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Sigmoidin A:

PropertyValue
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
CAS Number176046-04-1 (for racemic form)
PubChem CID73204
Physical AppearanceCrystalline
Purity (Commercial)>98%

Sigmoidin A is available commercially both as the natural (2S) enantiomer and as a racemic mixture ((±)-Sigmoidin A) . The compound requires storage in sealed, cool, and dry conditions to maintain its stability .

Natural Sources and Distribution

Primary Plant Sources

Sigmoidin A was originally isolated from Erythrina sigmoidea Hua, a plant species belonging to the Fabaceae family . This plant is native to certain regions of Africa and has a history of use in traditional medicine. The compound has subsequently been identified in other plant species as well.

Additional Sources

Beyond its original source, Sigmoidin A has also been reported in Antiaris toxicaria and other organisms, though Erythrina species remain the primary documented natural source . The distribution of this compound across different plant families suggests its potential ecological significance, possibly serving defensive functions against herbivores or pathogens.

Biological Activities

Anti-inflammatory Properties

One of the most extensively studied properties of Sigmoidin A is its anti-inflammatory activity. Research has demonstrated that Sigmoidin A selectively inhibits 5-lipoxygenase, a key enzyme involved in inflammatory processes, with an IC50 value of 31 μM . Notably, it shows selectivity in its anti-inflammatory action, as studies indicate it has no significant effect on cyclooxygenase-1 (COX-1) activity .

Experimental Models of Inflammation

In experimental models of inflammation, Sigmoidin A has shown remarkable efficacy. In the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, Sigmoidin A reduced inflammation by 89%, demonstrating potent anti-inflammatory effects in vivo . This level of efficacy positions it as a potentially valuable compound for anti-inflammatory drug development.

Additional Biological Activities

Beyond its primary anti-inflammatory and antioxidant properties, Sigmoidin A has been reported to possess several other biological activities:

  • Antibacterial activity, suggesting potential applications in infection control

  • Anti-obesity effects, indicating possible metabolic regulatory functions

  • Radical scavenging abilities, contributing to its antioxidant profile

These diverse activities highlight the compound's potential versatility in therapeutic applications.

Mechanism of Action

Antioxidant Mechanisms

As a free radical scavenger, Sigmoidin A likely exerts its antioxidant effects through direct neutralization of reactive oxygen species. The hydroxy groups in its structure, particularly those on the B ring (3' and 4' positions), are typically associated with the antioxidant activity of flavonoids through hydrogen atom donation to free radicals .

Structure-Activity Relationships

Comparison with Sigmoidin B

Studies comparing Sigmoidin A with its structural analog Sigmoidin B reveal interesting structure-activity relationships. Both compounds share the basic flavanone skeleton but differ in their prenylation pattern. While both demonstrate antioxidant and anti-inflammatory properties, their relative potencies in different experimental models vary .

Structural Features Contributing to Activity

The presence of specific structural elements in Sigmoidin A appears critical to its biological activities:

  • The tetrahydroxy substitution pattern contributes to its antioxidant properties

  • The prenyl groups likely influence its lipophilicity and membrane interactions

  • The basic flavanone skeleton provides the framework for its diverse activities

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

424.4851 g/mol